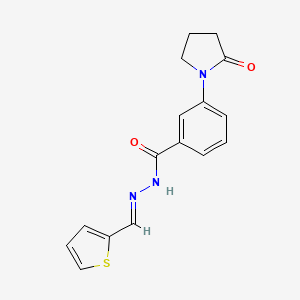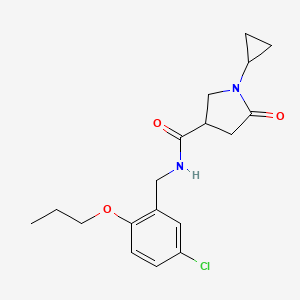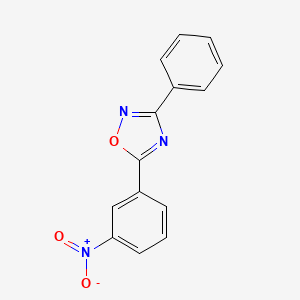![molecular formula C11H9N3OS2 B5505514 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to "3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one," has evolved to more efficient methods. A catalytic four-component reaction offers a green approach, characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). This method contrasts with earlier processes that required multiple steps and chromatography.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been established using various spectroscopic methods, including FTIR, UV-Vis, and NMR. These techniques confirm the expected structural features and provide insights into the electronic and spatial arrangement of atoms within the molecule (R. et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones encompasses a variety of reactions, including alkylation, which leads to the formation of N- and S-alkyl derivatives. These transformations are pivotal for modifying the chemical properties and enhancing the biological activity of these compounds (Shestakov et al., 2014).
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one, has been a subject of study due to their pharmacological importance. A notable advancement is the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, offering a green approach to this class of compounds. This method is characterized by step economy, reduced catalyst loading, and easy purification, demonstrating a significant improvement over traditional multi-step synthesis processes that require more resources and produce more waste (Shi et al., 2018).
Biological Activities and Applications
The derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have shown remarkable biological activities, which have been the focus of various studies:
Antimicrobial Activity : Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated promising antimicrobial properties against a range of bacterial and fungal strains. This includes activity against Staphylococcus aureus, highlighting their potential as leads for the development of new antimicrobial agents (Sirakanyan et al., 2015).
Antiproliferative Effects : Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines, including human breast cancer cells. These studies contribute to the understanding of the compound's mechanism of action and its potential application in cancer therapy (Atapour-Mashhad et al., 2017).
Synthesis of Novel Derivatives : Research has also focused on the synthesis of new derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones with enhanced biological activities. These efforts aim to explore the structure-activity relationship (SAR) and develop compounds with better efficacy and lower toxicity (Gaber et al., 2010).
作用機序
Target of Action
The primary targets of 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound interacts with its targets in a way that inhibits their growth or survival.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria, leading to their inhibition or death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-amino-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-6-13-10-9(11(15)14(6)12)7(5-17-10)8-3-2-4-16-8/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGXUXEUBUAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)


![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)